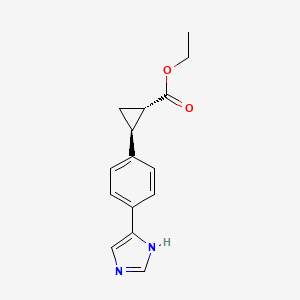
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with an ethyl ester and a phenyl group bearing an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a halogenated phenyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and automated systems for the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The cyclopropane ring provides rigidity to the structure, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-ethyl 2-(4-(1H-imidazol-4-yl)phenyl)cyclopropanecarboxylate: Unique due to its specific substitution pattern and the presence of both an imidazole ring and a cyclopropane ring.
Ethyl(1S,2S)-2-[4-(1H-imidazol-1-yl)phenyl]cyclopropanecarboxylate: Similar but with a different position of the imidazole nitrogen.
Ethyl(1S,2S)-2-[4-(1H-imidazol-2-yl)phenyl]cyclopropanecarboxylate: Another isomer with the imidazole nitrogen at a different position.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The combination of the cyclopropane ring and the imidazole moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
ethyl (1S,2S)-2-[4-(1H-imidazol-5-yl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)13-7-12(13)10-3-5-11(6-4-10)14-8-16-9-17-14/h3-6,8-9,12-13H,2,7H2,1H3,(H,16,17)/t12-,13+/m1/s1 |
Clé InChI |
SNWOQIWYHRRUOF-OLZOCXBDSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=CN=CN3 |
SMILES canonique |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B8514386.png)
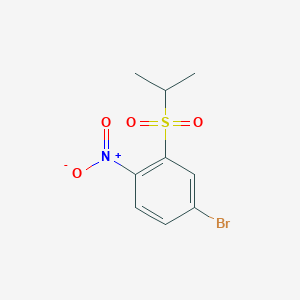

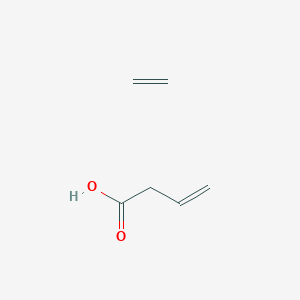
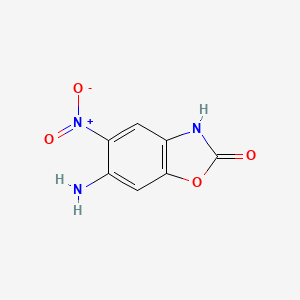
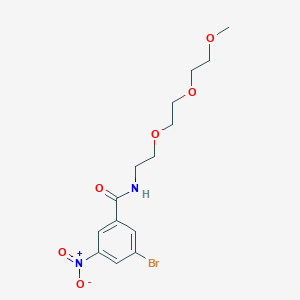
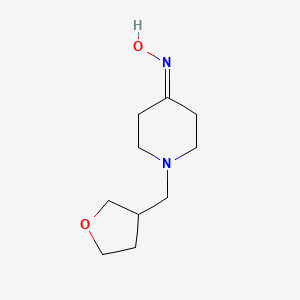
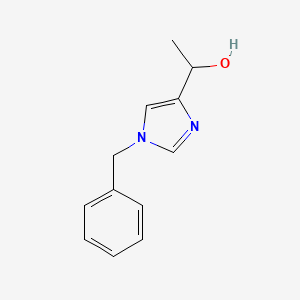
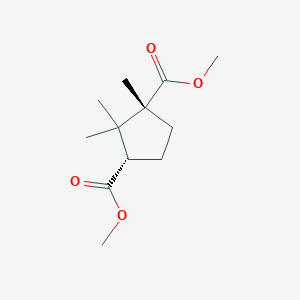
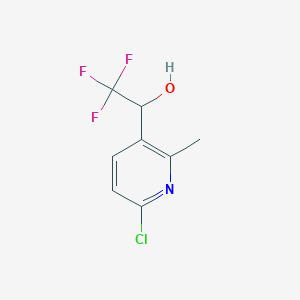
![2-Propanol, 1-[(1-methylethyl)amino]-3-(pyrazolo[1,5-a]pyridin-4-yloxy)-](/img/structure/B8514462.png)
![ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate](/img/structure/B8514463.png)
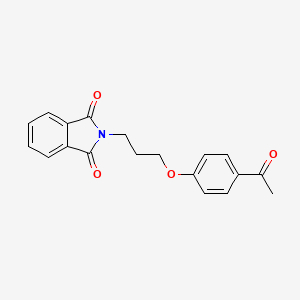
![Ethyl [(trimethylsilyl)sulfanyl]acetate](/img/structure/B8514474.png)
